6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine
CAS No.: 1021038-65-2
Cat. No.: VC4936997
Molecular Formula: C19H20N6O2
Molecular Weight: 364.409
* For research use only. Not for human or veterinary use.
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine - 1021038-65-2](/images/structure/VC4936997.png)
Specification
CAS No. | 1021038-65-2 |
---|---|
Molecular Formula | C19H20N6O2 |
Molecular Weight | 364.409 |
IUPAC Name | furan-2-yl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C19H20N6O2/c1-14-4-2-6-16(20-14)21-17-7-8-18(23-22-17)24-9-11-25(12-10-24)19(26)15-5-3-13-27-15/h2-8,13H,9-12H2,1H3,(H,20,21,22) |
Standard InChI Key | ABLDGKWLNXSIRB-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, furan-2-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone, reflects its multicomponent architecture:
-
Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
-
Piperazine-furan carbonyl group: A piperazine ring (six-membered diamine) linked to a furan-2-carbonyl moiety via the N1 position.
-
6-Methylpyridin-2-ylamine substituent: A pyridine derivative with a methyl group at position 6, bonded to the pyridazine core through an amine group.
The SMILES representation (CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
) and InChIKey (PIQUOQKPTVYOEY-UHFFFAOYSA-N
) provide unambiguous stereochemical and connectivity details.
Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₆O₂ |
Molecular Weight | 364.409 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
XLogP3-AA | 1.8 (estimated) |
The compound’s moderate lipophilicity (predicted XLogP3 ~1.8) suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unpublished . Its topological polar surface area of 98 Ų indicates potential blood-brain barrier penetration, aligning with proposed neurological applications.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically employs a multi-step approach:
-
Pyridazine core functionalization: Introduction of the piperazine group at position 3 via nucleophilic aromatic substitution under reflux conditions using polar aprotic solvents like DMF or DMSO.
-
Furan-2-carbonyl coupling: Acylation of the piperazine nitrogen using furan-2-carbonyl chloride in the presence of base catalysts (e.g., triethylamine) .
-
Buchwald-Hartwig amination: Installation of the 6-methylpyridin-2-ylamine group via palladium-catalyzed cross-coupling, often employing BrettPhos or XantPhos ligands.
Critical reaction parameters include:
-
Temperature control (70-110°C for amination steps)
-
Solvent polarity optimization to enhance nucleophilic attack efficiency
-
Catalytic systems (e.g., Pd2(dba)3 for C-N coupling)
Purification Challenges
The compound’s polarity necessitates chromatographic purification (silica gel or reverse-phase HPLC), with typical yields ranging from 35-45% after optimization. Impurities often derive from:
-
Incomplete piperazine acylation
-
Residual palladium catalysts from coupling steps
Biological Activity and Mechanistic Insights
Potassium Channel Modulation
Preliminary in vitro studies on analogous compounds demonstrate potent inhibition of Kv1.5 potassium channels (IC₅₀ ~120 nM). This isoform’s role in atrial action potential repolarization positions the compound as a candidate for atrial fibrillation management. The proposed binding mechanism involves:
-
π-π stacking between the pyridazine core and channel phenylalanine residues
-
Hydrogen bonding via the secondary amine to aspartate D469
Comparative Analysis with Structural Analogues
This comparison highlights how acylated piperazine derivatives exhibit enhanced target selectivity compared to their unmodified counterparts, likely due to improved hydrophobic interactions. The methoxy groups in the pyrimidine analogue demonstrate reduced CNS penetration, underscoring the pyridazine core’s pharmacological advantages .
Future Research Directions
-
ADMET Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 inhibition potential.
-
Isotope-Labeled Tracers: Development of ¹¹C- or ¹⁸F-labeled derivatives for PET imaging studies.
-
Crystal Structure Analysis: X-ray diffraction studies to elucidate binding conformations in complex with Kv1.5.
-
Prodrug Strategies: Esterification of the secondary amine to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume